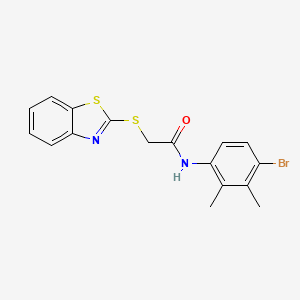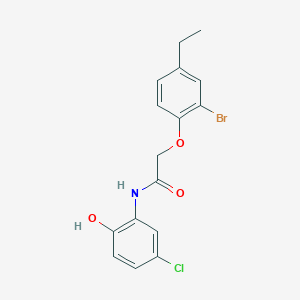
2-(2-bromo-4-ethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide
説明
2-(2-bromo-4-ethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide is a chemical compound with potential applications in scientific research. This compound is commonly referred to as BEPA and has been studied for its potential use in cancer treatment and as an anti-inflammatory agent. In
作用機序
BEPA exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of NF-κB, which is involved in the regulation of genes that control inflammation and cell survival. BEPA also induces apoptosis in cancer cells by activating caspase enzymes. Furthermore, BEPA has been shown to inhibit the activity of COX-2, an enzyme that plays a role in inflammation and cancer development.
Biochemical and Physiological Effects:
BEPA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, BEPA has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. However, further research is needed to determine the full extent of its biochemical and physiological effects.
実験室実験の利点と制限
One advantage of BEPA is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, BEPA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. One limitation of BEPA is its potential toxicity, which may limit its use in clinical settings.
将来の方向性
Future research on BEPA should focus on its potential as a cancer treatment and anti-inflammatory agent. Additionally, further studies are needed to determine the full extent of its biochemical and physiological effects. Future research should also explore the potential toxicity of BEPA and its safety for use in clinical settings. Finally, the development of new and more efficient synthesis methods for BEPA may be beneficial in increasing its availability for research purposes.
科学的研究の応用
BEPA has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. Research has shown that BEPA can induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. Additionally, BEPA has been shown to inhibit the activity of NF-κB, a protein complex that plays a key role in inflammation and cancer development.
特性
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO3/c1-2-10-3-6-15(12(17)7-10)22-9-16(21)19-13-8-11(18)4-5-14(13)20/h3-8,20H,2,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOQWQIBYONDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3550052.png)
![N-[4-(acetylamino)phenyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3550059.png)
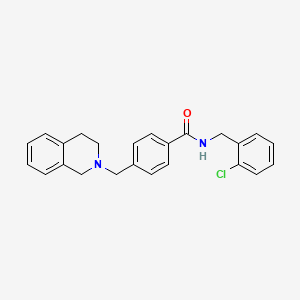
![N-(2,4-dichlorophenyl)-2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3550067.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3550076.png)
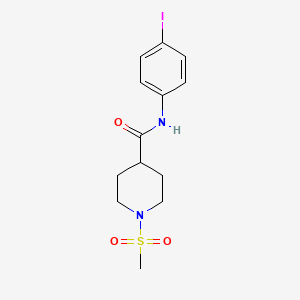
![5-[4-(diethylamino)benzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3550083.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B3550101.png)
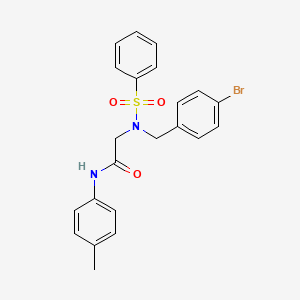
![N-benzyl-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3550108.png)
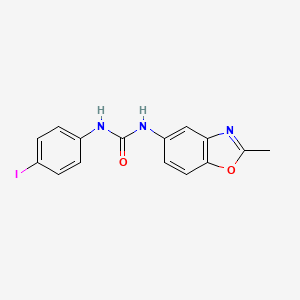
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B3550126.png)
![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3550132.png)
